N-(3-acetylphenyl)-3,4,5-triethoxybenzamide
Overview
Description
“N-(3-acetylphenyl)-3,4,5-triethoxybenzamide” is a complex organic compound. It contains an amide group (-CONH2), which is a common functional group in biochemistry and structural biology, and three ethoxy groups (-OCH2CH3), which are often seen in ethers and are known to increase solubility in organic solvents. The “3-acetylphenyl” part suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an acetyl group (-COCH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the addition of the ethoxy groups. This could potentially be achieved through a series of reactions including acylation, nucleophilic substitution, and condensation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The planar amide group could participate in resonance with the phenyl ring, potentially impacting the compound’s reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide group could be hydrolyzed under acidic or basic conditions to yield an acid and an amine. The ethoxy groups could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of the ethoxy groups would likely make it more soluble in organic solvents than in water. The compound might exhibit strong absorption in the UV-Vis region due to the conjugated system in the phenyl ring .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. The amide group is a common feature in many drugs and can participate in hydrogen bonding with biological targets .
Future Directions
Properties
IUPAC Name |
N-(3-acetylphenyl)-3,4,5-triethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-25-18-12-16(13-19(26-6-2)20(18)27-7-3)21(24)22-17-10-8-9-15(11-17)14(4)23/h8-13H,5-7H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOVHLWGOXXAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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